6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine
Description
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties to the molecule.
Properties
Molecular Formula |
C11H9F2N3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H9F2N3/c12-11(13)10-8(14)3-4-9(16-10)7-2-1-5-15-6-7/h1-6,11H,14H2 |
InChI Key |
XXCFJYLPDWWFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF₂H group to the bipyridine scaffold . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and batch processing can be employed to produce large quantities of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine efficiently .
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group acts as a nucleophile, enabling reactions such as:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form substituted amines.
-
Condensation : Formation of imine derivatives via reaction with carbonyl compounds.
Conditions typically involve mild bases (e.g., Et₃N) and polar aprotic solvents.
Oxidation
The amine group undergoes oxidation to form nitroso or nitro derivatives. For example:
-
Oxidation to Nitriles : Conversion of the amine to a nitrile (-CN) under strong oxidizing conditions (e.g., KMnO₄ in acidic media).
-
Imine Formation : Oxidation to imine intermediates, which can further react with carbonyl compounds.
Reduction
The pyridine rings or the amine group can be reduced. For instance:
-
Hydrogenation : Reduction of aromatic rings to form dihydrobipyridine derivatives using catalysts like H₂/Pd.
-
Amide Reduction : Conversion of amides to amines (if present).
Substitution Reactions
The difluoromethyl group participates in substitution reactions, though its reactivity is limited due to the strong electron-withdrawing nature of the fluorine atoms. Possible pathways include:
-
Thiolation : Replacement of the hydrogen in -CF₂H with thiol (-SH) groups under radical or metal-catalyzed conditions .
-
Cross-Coupling : Use of transition metal catalysts (e.g., CuI) for C-C bond formation .
Fluorination
While the compound already contains a difluoromethyl group, its synthesis often involves fluorination steps. For example:
-
Difluoromethylation : Introduction of the -CF₂H group via reagents like HCF₂Cl or hypervalent iodine reagents (e.g., PhIF₂) .
Synthetic Routes
3.1 Difluoromethyl Group Introduction
One method involves:
-
Thioether Formation : Reaction of benzyl mercaptan with HCF₂Cl to form benzyl difluoromethylthioether .
-
Chlorination : Treatment with Cl₂ in CHCl₃ to generate a reactive intermediate (HCF₂SCl) .
-
Nucleophilic Substitution : Reaction with potassium phthalimide to yield the difluoromethylated product .
Table 1: Key Steps in Difluoromethyl Group Synthesis
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Benzyl mercaptan + HCF₂Cl | Benzyl difluoromethylthioether |
| 2 | Cl₂ in CHCl₃ | HCF₂SCl intermediate |
| 3 | K phthalimide, −30°C to RT | N-(difluoromethylthio)phthalimide |
3.2 Bipyridine Core Synthesis
The bipyridine framework is typically assembled via:
-
Cross-Coupling Reactions : Suzuki or Stille coupling of halopyridines .
-
Condensation : Reaction of aminopyridines with carbonyl compounds.
Reaction Mechanisms
4.1 Nucleophilic Substitution
The amine group’s lone pair facilitates attack on electrophilic centers (e.g., alkyl halides):
Conditions: Room temperature, polar aprotic solvents.
4.2 Oxidation Pathways
Oxidation of the amine to a nitroso intermediate (R-N=O) occurs via:
Common reagents: KMnO₄, H₂O₂.
4.3 Fluorination via Hypervalent Iodine
PhIF₂ reacts with substrates to introduce fluorine atoms:
Scientific Research Applications
6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine is a compound attracting interest in medicinal chemistry and pharmacology. It features a bipyridine core with a difluoromethyl group at the 6-position and an amine functional group at the 5-position. Its unique structure makes it a candidate for various therapeutic uses.
Scientific Research Applications
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine serves various purposes in scientific research:
- Chemistry It acts as a building block in complex organic molecule synthesis and as a ligand in coordination chemistry.
- Biology The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine It is investigated for its therapeutic potential in treating diseases like neuropathic pain and cancer.
- Industry It has applications in developing new materials and chemical processes.
The compound's biological activity is mainly due to its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, leading to improved bioavailability and reduced metabolic degradation.
Antimicrobial Activity
Studies show that this compound exhibits significant antimicrobial properties, demonstrating effectiveness against various bacteria and fungi strains by inhibiting key enzymes involved in cell wall synthesis and metabolic processes.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 μg/mL | |
| Staphylococcus aureus | 4 μg/mL | |
| Candida albicans | 16 μg/mL |
Therapeutic Potential
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of adapter protein-2 associated kinase 1 (AAK1), which plays a role in neuropathic pain . The compound’s difluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, leading to effective inhibition and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2’,6-Bis(difluoromethyl)-[2,4’-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A highly selective, CNS penetrable AAK1 inhibitor with similar structural features.
Difluoromethylated Pyridines: Compounds with similar difluoromethyl groups attached to pyridine rings, exhibiting comparable chemical and biological properties.
Uniqueness
6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine stands out due to its unique bipyridine scaffold and the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit AAK1 and penetrate the CNS makes it a valuable compound in medicinal chemistry .
Biological Activity
6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine is a fluorinated derivative of bipyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring difluoromethyl and bipyridine moieties, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy. Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, leading to improved bioavailability and reduced metabolic degradation .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. The mechanism involves the inhibition of key enzymes involved in cell wall synthesis and metabolic processes.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 μg/mL | |
| Staphylococcus aureus | 4 μg/mL | |
| Candida albicans | 16 μg/mL |
Cytotoxicity Profile
While evaluating the safety profile of this compound, cytotoxicity assays were performed. The compound exhibited a favorable therapeutic index with a half-maximal cytotoxic concentration (CC50) greater than 100 μM in human cell lines, indicating a low risk for toxicity at effective antimicrobial concentrations .
Case Study 1: Efficacy Against Mycobacterium tuberculosis
In a study focusing on tuberculosis treatment, this compound was tested against Mycobacterium tuberculosis. The compound demonstrated an EC50 value of 25.6 ± 2.4 μM, indicating potent antimycobacterial activity while maintaining a CC50 > 100 μM against mammalian cells . This suggests potential as a lead compound for further development in treating tuberculosis.
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against Candida albicans. Results showed that the compound effectively inhibited fungal growth at concentrations below those that would cause cytotoxicity in human cells. This dual efficacy highlights the compound's potential as both an antimicrobial and antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
